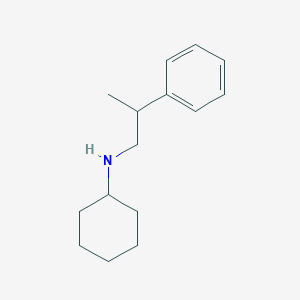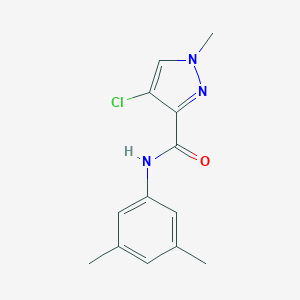![molecular formula C18H11BrFN7O B267924 10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, it is believed that the compound exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has several biochemical and physiological effects. It has been shown to induce apoptosis, which is the process of programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in lab settings.
Zukünftige Richtungen
There are several future directions for research on 10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One area of research is the development of new cancer treatments based on this compound. Another area of research is the study of the mechanism of action of this compound, which could provide valuable insights into the biology of cancer. Additionally, researchers could explore the potential applications of this compound in other areas, such as drug delivery or materials science.
Conclusion:
In conclusion, 10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound with promising applications in various fields, particularly in cancer research. Its synthesis method is complex, and its mechanism of action is not fully understood. However, studies have shown that it has several biochemical and physiological effects, including the ability to inhibit the growth of cancer cells. While there are limitations to using this compound in lab experiments, there are also several future directions for research that could lead to new discoveries and applications.
Synthesemethoden
The synthesis of 10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-bromobenzaldehyde and 3-fluorobenzaldehyde with a mixture of ammonia and acetic acid. The resulting product is then subjected to a series of reactions, including cyclization and oxidation, to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
Produktname |
10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Molekularformel |
C18H11BrFN7O |
Molekulargewicht |
440.2 g/mol |
IUPAC-Name |
10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C18H11BrFN7O/c19-11-6-4-9(5-7-11)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)10-2-1-3-12(20)8-10/h1-8,16,25-26H |
InChI-Schlüssel |
WFYNVLKOSDLJJM-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
SMILES |
C1=CC(=CC(=C1)F)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine](/img/structure/B267843.png)
![2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol](/img/structure/B267847.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B267848.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267850.png)
![1-[(4-Chlorobenzyl)amino]-2-propanol](/img/structure/B267852.png)
![1-[(3-Bromobenzyl)amino]-2-propanol](/img/structure/B267854.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine](/img/structure/B267855.png)

![N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide](/img/structure/B267864.png)


![2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267868.png)
![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267869.png)
![6-bromo-N-(3-methoxypropyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B267871.png)